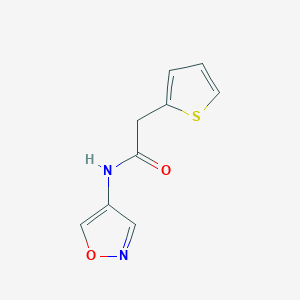

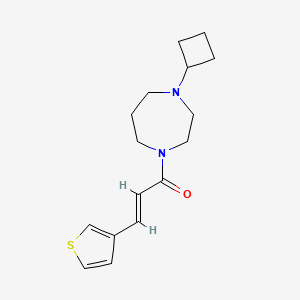

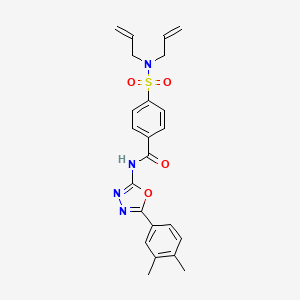

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide, also known as EHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EHA is a white powder that is soluble in water and has a molecular weight of 248.27 g/mol.

Scientific Research Applications

Antimicrobial Activity

Pyrimidinone derivatives, synthesized using citrazinic acid as a starting material, have shown significant antimicrobial properties against various bacterial and fungal strains. These compounds, developed through a series of chemical reactions, exhibit antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in treating microbial infections (A. Hossan et al., 2012).

Radioligand Development for PET Imaging

Research into the development of selective radioligands, such as DPA-714, for imaging the translocator protein (18 kDa) with PET has led to the synthesis of compounds designed with a fluorine atom for labeling with fluorine-18. This innovation facilitates in vivo imaging, offering insights into neurological and psychiatric disorders (F. Dollé et al., 2008).

Anti-inflammatory and Analgesic Activities

Synthesis of pyrimidine derivatives has been reported with notable anti-inflammatory and analgesic activities. Specific compounds synthesized from bis(2-(vinyloxy))ethylamine and various isothiocyanatoketones demonstrated significant anti-inflammatory and analgesic effects, underscoring their potential for developing new therapeutic agents (S. Sondhi et al., 2009).

Antitumor Agent Synthesis

The exploration of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase for antitumor applications illustrates the role of pyrimidine derivatives in cancer research. These compounds, synthesized with the intention of inhibiting ribonucleoside diphosphate reductase, exhibit varying degrees of potency against tumor cell growth, highlighting their relevance in the development of cancer treatments (R. A. Farr et al., 1989).

properties

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-2-13(3-4-14)9(16)6-7-5-8(15)12-10(17)11-7/h5,14H,2-4,6H2,1H3,(H2,11,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKWMIIBWIKRAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)CC1=CC(=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2569963.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569964.png)

![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2569965.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B2569971.png)

![2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2569977.png)